REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]([NH:17][C:18]3[CH:30]=[CH:29][C:21]([C:22]([CH2:24][CH2:25][C:26](O)=[O:27])=O)=[CH:20][CH:19]=3)=[O:16])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[NH2:32][NH2:33]>C(O)C>[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]([NH:17][C:18]3[CH:30]=[CH:29][C:21]([C:22]4[CH2:24][CH2:25][C:26](=[O:27])[NH:32][N:33]=4)=[CH:20][CH:19]=3)=[O:16])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
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3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid
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Quantity
|
10 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C1CCN(CC1)CCC(=O)NC1=CC=C(C(=O)CCC(=O)O)C=C1
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The product was filtered off under suction
|
Type
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CUSTOM
|
Details
|
recrystallized from dimethylformamide/water
|
Type
|
CUSTOM
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Details
|
1/4H2O were obtained as colorless crystals of melting point 238°-240° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1CCN(CC1)CCC(=O)NC1=CC=C(C=C1)C=1CCC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |